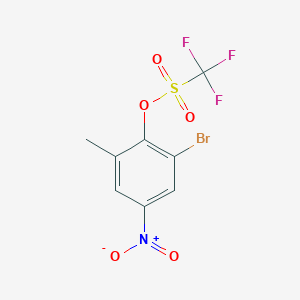

![molecular formula C13H22N2O4S B1382163 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide CAS No. 1707958-47-1](/img/structure/B1382163.png)

3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

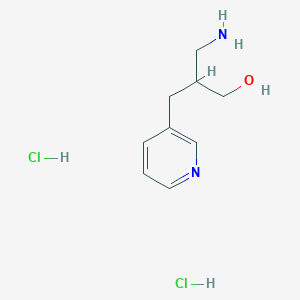

3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide is a chemical compound with the CAS Number: 1707958-47-1 . It has a molecular weight of 302.39 and its IUPAC name is 3-amino-N-(4-(2-methoxyethoxy)butyl)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O4S/c1-18-9-10-19-8-3-2-7-15-20(16,17)13-6-4-5-12(14)11-13/h4-6,11,15H,2-3,7-10,14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is an oil at room temperature .Wissenschaftliche Forschungsanwendungen

Antitumour and Antibacterial Agents

Sulfonamides have been utilized in clinical settings for many years due to their significant biological properties, such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumour activities. The development of bioactive substances containing the sulfonamide subunit has grown steadily, highlighting their importance in medicinal chemistry for planning and synthesizing future drugs with potential antitumour properties (Azevedo-Barbosa et al., 2020).

Medicinal Chemistry and Drug Development

Sulfonamides serve as a critical group in medicinal chemistry, emphasized for their role in the synthesis of various drugs. Their simple synthesis process and the diversity of derivatives they offer make them a versatile tool in drug development. The structural characteristics of sulfonamides have been associated with distinct antibacterial activities, demonstrating a clear structure-activity relationship essential for the planning and synthesis of future pharmaceuticals (Carta et al., 2012).

Broad Spectrum of Biological Activities

Further research into sulfonamide derivatives has uncovered a wide range of medicinal applications beyond their antibacterial properties. These include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents. The exploration of metal supermolecular complexes of sulfonamides has also shown promising results, indicating a broad development value for sulfonamide-based drug molecules (Shichao et al., 2016).

Carbonic Anhydrase Inhibitors and Diuretics

Sulfonamides have been identified as carbonic anhydrase inhibitors (CAIs), playing a significant role in the treatment of conditions such as glaucoma, epilepsy, and hypertension. Their use in the synthesis of diuretics, which are crucial for managing these conditions, highlights the importance of sulfonamides in developing therapies targeting specific isoforms of carbonic anhydrase (Carta & Supuran, 2013).

Environmental Impact and Human Health

The widespread use of sulfonamides has raised concerns about their presence in the environment and the subsequent impact on human health. Research indicates that sulfonamides, due to their persistence, can contribute to the development of drug-resistant microbial populations, posing potential risks to human health on a global scale (Baran et al., 2011).

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital nutrient for bacterial growth and replication .

Mode of Action

The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase, allows sulfonamides to inhibit and replace PABA in the enzyme . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folate synthesis pathway in bacteria . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and proteins . The downstream effect is the inhibition of bacterial growth and replication .

Result of Action

The inhibition of dihydropteroate synthetase by 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide leads to a decrease in the production of folate in bacteria . This decrease results in the inhibition of bacterial DNA synthesis and cell division, making the drug bacteriostatic rather than bactericidal .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-amino-N-[4-(2-methoxyethoxy)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S/c1-18-9-10-19-8-3-2-7-15-20(16,17)13-6-4-5-12(14)11-13/h4-6,11,15H,2-3,7-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYWKNMCKCCWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCCCNS(=O)(=O)C1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)

![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)

![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)